4-Nitrohydrocinnamonitrile
CAS No.: 53563-09-0
Cat. No.: VC20764093
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53563-09-0 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 3-(4-nitrophenyl)propanenitrile |
| Standard InChI | InChI=1S/C9H8N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H2 |
| Standard InChI Key | GVBCIYYRQGBBPO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCC#N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1CCC#N)[N+](=O)[O-] |
Introduction
4-Nitrohydrocinnamonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. Despite limited specific information available directly on this compound, its structure and properties suggest it could be of interest in pharmaceutical research. This article aims to provide an overview of what is known about 4-Nitrohydrocinnamonitrile, focusing on its chemical properties and potential applications.
Biological Activities and Potential Applications
| Compound | Molecular Formula | Potential Biological Activity |
|---|---|---|
| 4-Nitrohydrocinnamonitrile | Not specified | Potential anti-cancer agent |
| 2-Chloro-3-(4-nitrophenyl)propanenitrile | C9H7ClN2O2 | Not specified, but related compounds may have biological activities |
Synthesis and Chemical Reactions
The synthesis of nitro-substituted compounds often involves nitration reactions, which can be challenging due to the potential for explosive side reactions. The Sandmeyer reaction is a method used to introduce nitro groups into aromatic rings, but it requires careful control of conditions to avoid unwanted byproducts .
Safety and Handling
Compounds with nitro groups can be hazardous due to their potential explosiveness and toxicity. Handling such compounds requires proper safety equipment and protocols to minimize risks. For example, 2-Chloro-3-(4-nitrophenyl)propanenitrile is classified as harmful if swallowed and may cause allergic skin reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume